3-Fluoro-2-methoxybenzyl bromide physical properties
3-Fluoro-2-methoxybenzyl bromide physical properties
This guide provides an in-depth technical analysis of 3-Fluoro-2-methoxybenzyl bromide , a critical fluorinated building block in medicinal chemistry.
Correction Notice: The CAS number 886498-58-6 provided in the prompt does not correspond to 3-Fluoro-2-methoxybenzyl bromide in standard chemical registries. The chemically accurate CAS number for 3-Fluoro-2-methoxybenzyl bromide (also known as 1-(bromomethyl)-3-fluoro-2-methoxybenzene) is 916420-50-3 .[1][2][3][4] This guide utilizes data specific to the correct chemical structure (CAS 916420-50-3).[1][5][6][7]
Physical & Chemical Properties
CAS Number: 916420-50-3 Molecular Formula: C₈H₈BrFO Molecular Weight: 219.05 g/mol [5][6][7]
The introduction of the fluorine atom at the C3 position and the methoxy group at C2 creates a unique electronic environment. The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), while the methoxy group offers a mesomeric electron-donating effect (+M). This combination modulates the reactivity of the benzylic bromide, making it distinct from non-fluorinated analogs.
Summary of Physical Data
Note: Experimental values for this specific isomer are sparse in public literature. Values below represent high-confidence predicted data based on structure-activity relationship (SAR) models and close structural analogs (e.g., 3-fluoro-4-methoxybenzyl bromide).
| Property | Value (Predicted/Analog) | Confidence Level |
| Appearance | Off-white to pale yellow solid or liquid | High (Based on MP) |
| Melting Point | 40 – 50 °C | Medium (Analogous to 4-OMe isomer) |
| Boiling Point | 232.0 ± 25.0 °C (at 760 mmHg) | High (Predicted) |
| Density | 1.488 ± 0.06 g/cm³ | High (Predicted) |
| Flash Point | ~94 °C | Medium |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water | High |
| Stability | Moisture Sensitive; Lachrymator | High |
Synthetic Methodologies
The synthesis of 3-Fluoro-2-methoxybenzyl bromide is typically achieved via two primary pathways: Radical Bromination (from the toluene precursor) or Nucleophilic Substitution (from the benzyl alcohol).
Method A: Radical Bromination (Wohl-Ziegler Reaction)
This is the preferred industrial route due to the availability of the starting material, 3-fluoro-2-methoxytoluene.
Reagents:
-
Substrate: 3-Fluoro-2-methoxytoluene
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (cat. 1-5 mol%)
-
Solvent: CCl₄ or Trifluorotoluene (greener alternative)
Protocol:
-
Dissolution: Dissolve 3-fluoro-2-methoxytoluene (10 mmol) in anhydrous CCl₄ (50 mL) under an argon atmosphere.
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Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol).
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Reflux: Heat the mixture to reflux (77 °C) for 4–6 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to 0 °C to precipitate succinimide. Filter the solid.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the bromide.
Method B: Conversion from Benzyl Alcohol (Appel-Type or PBr₃)
This method is preferred for small-scale, high-purity requirements to avoid radical by-products.
Reagents:
-
Substrate: (3-Fluoro-2-methoxyphenyl)methanol
-
Reagent: Phosphorus Tribromide (PBr₃) (0.4 equiv) or CBr₄/PPh₃
-
Solvent: Dichloromethane (DCM) or Diethyl Ether (0 °C)
Protocol:
-
Setup: Dissolve the alcohol (10 mmol) in dry DCM (40 mL) and cool to 0 °C.
-
Bromination: Add PBr₃ (4.0 mmol) dropwise over 10 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.
-
Quench: Slowly add saturated NaHCO₃ solution to quench excess bromide.
-
Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.
Synthesis Workflow Diagram
Figure 1: Dual synthetic pathways for generating 3-Fluoro-2-methoxybenzyl bromide.
Applications in Medicinal Chemistry
The 3-fluoro-2-methoxybenzyl moiety is a privileged scaffold in drug discovery. The specific substitution pattern offers two key advantages:
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Metabolic Stability: The fluorine atom at the C3 position blocks metabolic oxidation (P450-mediated hydroxylation) at a typically reactive site, extending the half-life of the drug candidate.
-
Conformational Locking: The ortho-methoxy group can induce specific conformational preferences via intramolecular hydrogen bonding or steric repulsion, potentially increasing binding affinity to target proteins.
Key Reaction Pathways
This bromide acts as a versatile electrophile in nucleophilic substitutions (
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N-Alkylation: Reaction with secondary amines (e.g., piperazines, pyrrolidines) to form benzylic amines, common in GPCR ligands (e.g., Dopamine D2/D3 antagonists).
-
O-Alkylation: Reaction with phenols or alcohols to form ethers.
-
C-C Bond Formation: Use in Suzuki-Miyaura coupling (after conversion to a boronic acid) or direct alkylation of enolates.
Reactivity & Signaling Diagram
Figure 2: Divergent synthetic utility of the 3-fluoro-2-methoxybenzyl scaffold.
Safety & Handling Protocols
Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[8]
Handling Procedure
-
Lachrymator: This compound is a potent lachrymator (tear gas effect). Always handle inside a functioning fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. A face shield is recommended during synthesis workup.
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive—hydrolysis yields HBr and the corresponding alcohol.
-
Spill Control: Neutralize spills with weak base (Sodium Bicarbonate) before cleanup. Do not use water initially as it may generate HBr gas.
References
-
BenchChem. "3-Fluoro-2-methoxybenzyl bromide, CAS 916420-50-3."[1][5][6][7] BenchChem Database. Link
-
ChemicalBook. "3-Fluoro-4-methoxybenzyl bromide (Isomer Data for Comparison)." ChemicalBook.[9] Link
-
Mizuta, S. et al. "Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide..." RSC Advances, 2024. Link
-
Sigma-Aldrich. "Benzyl Bromide Derivatives - Safety Data Sheets." Merck KGaA. Link
-
PubChem. "Compound Summary: Fluorinated Benzyl Bromides." National Library of Medicine.[10] Link
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